molecular formula C16H24N6O3S B10922750 N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B10922750
M. Wt: 380.5 g/mol
InChI Key: RJVWSVPYUVRXFO-UHFFFAOYSA-N
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Description

N~3~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a synthetic organic compound It features a piperidinecarboxamide core with two 1,5-dimethyl-1H-pyrazol-4-yl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole rings: Starting from appropriate precursors, the 1,5-dimethyl-1H-pyrazole rings can be synthesized through cyclization reactions.

    Attachment of the sulfonyl group: The pyrazole rings can then be functionalized with sulfonyl chloride under basic conditions to form the sulfonyl derivatives.

    Coupling with piperidinecarboxamide: The final step involves coupling the sulfonyl pyrazole derivatives with piperidinecarboxamide using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~3~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of N3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N~3~-(1H-Pyrazol-4-yl)-1-[(1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide: A similar compound with unsubstituted pyrazole rings.

    N~3~-(1,5-Dimethyl-1H-pyrazol-3-yl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)sulfonyl]-3-piperidinecarboxamide: A compound with methyl groups at different positions on the pyrazole rings.

Uniqueness

N~3~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is unique due to the specific positioning of the methyl groups on the pyrazole rings, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H24N6O3S

Molecular Weight

380.5 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-4-yl)-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C16H24N6O3S/c1-11-14(8-17-20(11)3)19-16(23)13-6-5-7-22(10-13)26(24,25)15-9-18-21(4)12(15)2/h8-9,13H,5-7,10H2,1-4H3,(H,19,23)

InChI Key

RJVWSVPYUVRXFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C

Origin of Product

United States

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